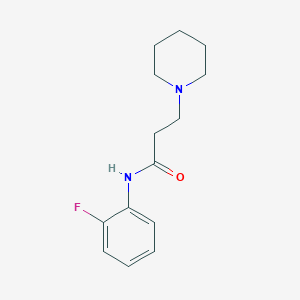

N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide, also known as FPPP, is a chemical compound that belongs to the phenylpropanoid class of drugs. It is a synthetic analogue of the opioid analgesic fentanyl and has been used for scientific research purposes. FPPP is a potent agonist of the μ-opioid receptor and has been found to produce analgesic effects in animal models.

Mecanismo De Acción

N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide is a potent agonist of the μ-opioid receptor and produces its analgesic effects by binding to this receptor. The μ-opioid receptor is a G protein-coupled receptor that is expressed in the central nervous system and is involved in the modulation of pain perception. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, which results in the suppression of pain signals.

Biochemical and Physiological Effects

N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been found to produce euphoria and addiction in animal models. N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide has a high affinity for the μ-opioid receptor and is more potent than fentanyl, a commonly used opioid analgesic.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide has several advantages as a tool for scientific research. It is a potent and selective agonist of the μ-opioid receptor and produces robust analgesic effects. It is also relatively easy to synthesize and is commercially available. However, N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide has several limitations as well. It has a short half-life, which makes it difficult to use in long-term studies. It also produces respiratory depression at high doses, which can be problematic for animal studies.

Direcciones Futuras

There are several future directions for research on N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide. One area of interest is the development of new analogues of N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide that have improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the analgesic and addictive effects of N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide. Additionally, there is a need for further research on the safety and toxicity of N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide, particularly in the context of long-term use. Overall, N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide has the potential to be a valuable tool for scientific research on the opioid system, but further research is needed to fully understand its properties and limitations.

Métodos De Síntesis

The synthesis of N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide involves the reaction of 2-fluoroacetophenone with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with propionyl chloride to produce N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide. The synthesis of N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide is relatively straightforward and can be carried out using standard laboratory equipment.

Aplicaciones Científicas De Investigación

N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide has been used extensively in scientific research as a tool for studying the opioid system. It has been used to investigate the structure-activity relationships of opioid agonists and to study the pharmacology of the μ-opioid receptor. N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide has also been used to study the effects of opioid agonists on pain perception, respiratory function, and other physiological processes.

Propiedades

Nombre del producto |

N-(2-fluorophenyl)-3-(1-piperidinyl)propanamide |

|---|---|

Fórmula molecular |

C14H19FN2O |

Peso molecular |

250.31 g/mol |

Nombre IUPAC |

N-(2-fluorophenyl)-3-piperidin-1-ylpropanamide |

InChI |

InChI=1S/C14H19FN2O/c15-12-6-2-3-7-13(12)16-14(18)8-11-17-9-4-1-5-10-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18) |

Clave InChI |

CHFTUNJZPSFSEK-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCC(=O)NC2=CC=CC=C2F |

SMILES canónico |

C1CCN(CC1)CCC(=O)NC2=CC=CC=C2F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247972.png)

![N-(2-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247975.png)

![3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide](/img/structure/B247978.png)

![3-[benzyl(methyl)amino]-N-(2-chlorophenyl)propanamide](/img/structure/B247980.png)

![N-(3-chlorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247984.png)

![N-(3-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247989.png)

![3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide](/img/structure/B247991.png)

![N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247992.png)